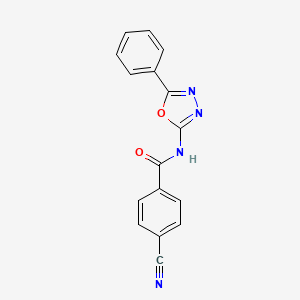

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c17-10-11-6-8-12(9-7-11)14(21)18-16-20-19-15(22-16)13-4-2-1-3-5-13/h1-9H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYSKOGBXKIFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of acylhydrazines. One common method includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, catalytic Cu(OTf)2, and stoichiometric molecular I2 . Another method involves the cyclization of acylhydrazines using polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against A549 Cells

A study evaluated the cytotoxic activity of several oxadiazole derivatives, including this compound. The results indicated an IC50 value that suggests potent anticancer properties compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | [Value] |

| Cisplatin | A549 | [Value] |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various bacterial and fungal strains. Preliminary studies suggest that it possesses inhibitory activity comparable to established antibiotics.

Case Study: Antimicrobial Screening

In a comprehensive screening of synthesized oxadiazole derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | [Value] |

| Escherichia coli | [Value] |

Anti-inflammatory Applications

Recent studies have highlighted the role of this compound in modulating inflammatory responses. The compound's ability to inhibit necroptosis—a form of programmed cell death—has implications for treating inflammatory diseases.

Case Study: Efficacy in Inflammatory Models

In animal models of arthritis, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation. This suggests its potential utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant activity is due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, highlighting substituent variations and their impacts:

Physicochemical Properties

- Melting Points: Chloro-substituted analogues (e.g., 4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide) exhibit higher melting points (~195–197°C) compared to cyano derivatives, likely due to increased polarity .

- Solubility : Trifluoromethyl (-CF₃) and pyridinyl groups (e.g., in Ir(III) complexes) improve solubility in organic solvents, critical for material science applications .

Biological Activity

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The oxadiazole moiety is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions that generate the oxadiazole ring. Various synthetic pathways have been explored, often utilizing starting materials like phenyl hydrazine and appropriate carboxylic acid derivatives under acidic or basic conditions to yield the desired oxadiazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives containing the oxadiazole ring exhibited IC50 values in the micromolar range against A549 (human lung cancer) cells, indicating potent anticancer activity (Table 1) .

Table 1: Cytotoxicity of Oxadiazole Derivatives Against A549 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Cisplatin | 13.67 |

| Other derivatives | Varies |

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. Research has indicated that certain substituted oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics like streptomycin .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| S. aureus | TBD | |

| Standard (Streptomycin) | E. coli | 20 |

| S. aureus | 22 |

Antioxidant Activity

Antioxidant properties are another area where oxadiazole derivatives have been evaluated. The DPPH scavenging assay indicated that several compounds within this class can effectively neutralize free radicals, suggesting a potential for use in oxidative stress-related conditions .

Table 3: Antioxidant Activity of Oxadiazole Derivatives

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | TBD |

| Standard (Ascorbic Acid) | >90 |

Case Studies

Several case studies have focused on the biological evaluation of oxadiazole derivatives:

- Cytotoxicity Study : A derivative similar to this compound was tested against multiple cancer cell lines including MCF7 and HeLa. Results indicated a dose-dependent response with significant apoptosis induction at higher concentrations .

- Antimicrobial Efficacy : Another study evaluated a series of substituted oxadiazoles against clinical isolates of bacteria and fungi. The results showed that certain compounds had MIC values comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how is its structure validated?

- Answer : The compound is synthesized via condensation of 5-phenyl-1,3,4-oxadiazol-2-amine with 4-cyanobenzoyl chloride, followed by purification using column chromatography. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SC-XRD) is used for crystallographic confirmation, as demonstrated for analogous oxadiazole-benzamide derivatives .

Q. What in vitro biological screening assays are used to evaluate its antimicrobial and antitumor potential?

- Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) and time-kill kinetics.

- Antitumor : MTT/XTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231), with IC₅₀ calculations.

Similar oxadiazole derivatives show activity via enzyme inhibition (e.g., HDACs) or reactive oxygen species (ROS) induction .

Q. What physicochemical properties influence its bioavailability and pharmacokinetics?

- Answer : Key properties include logP (lipophilicity), aqueous solubility, and metabolic stability. For example, analogs like VNI exhibit oral bioavailability due to balanced logP (~3.5) and resistance to cytochrome P450-mediated degradation. Microsomal stability assays (e.g., liver microsomes) are critical for optimization .

Advanced Research Questions

Q. How does this compound interact with sterol 14α-demethylase (CYP51), and what structural features enhance target affinity?

- Answer : Molecular docking and crystallographic studies (e.g., PDB: 5JLC) reveal that the oxadiazole ring and benzamide moiety form π-π stacking and hydrogen bonds with CYP51’s heme-binding pocket. The 4-cyano group enhances hydrophobic interactions in the active site. Modifications to the phenyl or benzamide substituents improve EC₅₀ values, as seen in VNI derivatives (EC₅₀: 0.8–1.3 nM) .

Q. What methodologies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

- Answer : Discrepancies arise from metabolic stability or off-target effects. Strategies include:

- Metabolic profiling : LC-MS/MS to identify degradation products.

- Target engagement assays : Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., CYP51).

- In vivo PK/PD modeling : Correlate plasma concentration with efficacy in murine models .

Q. How does crystallographic data inform the optimization of this compound for fungal vs. protozoan CYP51 inhibition?

- Answer : Co-crystallization with Aspergillus fumigatus CYP51 (AfCYP51) vs. Trypanosoma cruzi CYP51 (TcCYP51) highlights divergent binding pockets. For example:

- AfCYP51 : Aromatic substitutions (e.g., trifluoromethyl) improve van der Waals contacts.

- TcCYP51 : Polar groups (e.g., imidazole) enhance hydrogen bonding.

Structural data guide selective modifications to avoid cross-reactivity .

Q. What comparative in vivo efficacy data exist between this compound and other oxadiazole derivatives in Chagas disease models?

- Answer : In murine models, VNI (a structural analog) achieves 100% survival in acute/chronic Chagas disease with no observed toxicity (100 mg/kg/day, 30 days). Key advantages include low off-target activity (IC₅₀ > 50 µM for human CYP3A4) and high brain penetration. Dose-response studies are critical for therapeutic index determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.